3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S2/c1-18(2)19-9-11-20(12-10-19)31-26(36)17-39-29-33-23-8-4-3-7-22(23)27-32-24(28(37)34(27)29)13-14-25(35)30-16-21-6-5-15-38-21/h3-12,15,18,24H,13-14,16-17H2,1-2H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBSIVQIDAEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 583.7 g/mol. The compound features multiple functional groups that may influence its biological activity, including an imidazoquinazoline core and thiophene moiety.
| Property | Value |
|---|---|
| Molecular Formula | C32H33N5O4S |
| Molecular Weight | 583.7 g/mol |
| Structure | Complex organic compound |
In Vitro Studies
Research has demonstrated that derivatives of imidazoquinazolines can significantly inhibit AChE activity. For instance, one study reported that certain derivatives achieved up to 27% inhibition at a concentration of 1 mM . This suggests that the compound could potentially be developed as a therapeutic agent for conditions involving cholinergic dysfunction.
Anticancer Potential
A study focusing on similar quinazoline derivatives indicated notable cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The proposed mechanism involved the disruption of cell cycle progression and induction of apoptosis.
Antimicrobial Activity
Compounds structurally related to 3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl} have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Case Studies
- Study on AChE Inhibition : A derivative was synthesized and evaluated for its ability to inhibit AChE using Ellman's spectrophotometric method. The results indicated varying degrees of inhibition among different derivatives, highlighting the importance of structural modifications on biological activity .
- Cytotoxicity Assessment : In a comparative study, several quinazoline derivatives were assessed for their cytotoxic effects against human cancer cell lines. The results showed that specific substitutions could enhance antiproliferative effects significantly .
Comparison with Similar Compounds
Key Observations :
- The thiophen-2-ylmethylamide side chain introduces aromatic sulfur, which could improve binding to metalloenzymes or redox-active targets compared to cyclohexyl or methoxyphenyl groups .
- Synthetic Routes: Analogues are synthesized via hydrazide intermediates, cyclization (e.g., using NaOH), and nucleophilic substitutions . For example, triazoloquinazoline derivatives in were prepared via amino acid hydrochlorides and thioureas, yielding compounds with melting points ranging from 92–130°C .
Physicochemical and Bioactivity Comparisons
Physicochemical Properties
- Melting Points : Triazoloquinazoline derivatives (e.g., compounds 8–9c in ) exhibit melting points between 92–130°C, suggesting that the target compound may similarly display high thermal stability .
- Solubility : The presence of a thiophene moiety in the target compound may reduce aqueous solubility compared to methoxy-substituted analogues, which have polar oxygen atoms .
Bioactivity Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
